An In-depth Technical Guide to the Chemical Properties of Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis-
An In-depth Technical Guide to the Chemical Properties of Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis-
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis-, also widely known by its common name 1,4-Bis(2-benzoxazolyl)naphthalene and as Fluorescent Brightener 367, is a heterocyclic aromatic organic compound. Its rigid, planar structure, arising from the fusion of benzoxazole and naphthalene rings, imparts significant thermal stability and unique photophysical properties. This compound is of considerable interest in materials science due to its strong blue fluorescence under ultraviolet light. While its primary application is as a fluorescent whitening agent in polymers, textiles, and coatings, its photophysical characteristics also make it a subject of research in organic electronics and photonics. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and characterization.
Chemical and Physical Properties
Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis- is a yellow to green crystalline powder at room temperature.[1] It is practically insoluble in water but shows solubility in various organic solvents.[1] A summary of its key chemical and physical properties is presented in the tables below.
General Properties
| Property | Value | Reference(s) |
| Chemical Name | Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis- | [2] |
| Synonyms | 1,4-Bis(2-benzoxazolyl)naphthalene, Fluorescent Brightener 367, KCB | [3] |
| CAS Number | 5089-22-5 | [4] |
| Molecular Formula | C₂₄H₁₄N₂O₂ | [2] |
| Molecular Weight | 362.38 g/mol | [2] |
| Appearance | Yellow to green crystalline powder | [1] |
Physicochemical Data
| Property | Value | Reference(s) |
| Melting Point | 210-212 °C | [1] |
| Boiling Point | 521.9 °C at 760 mmHg (Predicted) | [1] |
| Density | 1.32 g/cm³ | [5] |
| Water Solubility | Insoluble | [1] |
| Refractive Index | 1.731 | [5] |
| Flash Point | 263.1 °C | [1] |
Spectroscopic Data
| Property | Value | Reference(s) |
| Maximum Absorption Wavelength (λmax) | 370 nm | [6] |
| Maximum Fluorescence Emission Wavelength (λem) | 437 nm | [6] |
Experimental Protocols
Synthesis of Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis-
A common method for the synthesis of this compound involves the condensation reaction of naphthalene-1,4-dicarboxylic acid with o-aminophenol.[7] A detailed experimental protocol is as follows:
Materials:
-
Naphthalene-1,4-dicarboxylic acid
-
o-Aminophenol
-
N-methylpyrrolidone (NMP)
-
Titanium tetrabutoxide
-
Ethanol
-
Aqueous sodium hydroxide solution
Procedure: [7]
-
A suspension of naphthalene-1,4-dicarboxylic acid (3.3 mmol) and o-aminophenol (7.4 mmol) is prepared in N-methylpyrrolidone (2.4 g) in a pressure-resistant glass vessel equipped with a stirrer.
-
To this suspension, titanium tetrabutoxide (169 µL) is added.
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The sealed vessel is subjected to microwave irradiation at 300 W for 15 minutes with external cooling and stirring. The internal temperature should reach approximately 225 °C, and the pressure will rise to nearly 20 bar.
-
The reaction mixture is then cooled to room temperature over 10 minutes, during which the product crystallizes as yellowish needles.
-
The crystals are collected by filtration and washed with ethanol.
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To remove any residual acid, the crystals are stirred with an alcoholic sodium hydroxide solution.
-
The purified product is then dried to yield 1,4-bis(benzoxazol-2'-yl)naphthalene with a purity of over 99.5%.
A further 15-minute microwave irradiation of the dried mother liquor can yield an additional amount of the product.[7]
Experimental Workflows
The synthesis of Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis- can be visualized as a straightforward workflow.
Caption: Synthesis workflow for Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis-.
Applications
The primary application of Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis- is as a fluorescent brightener.[5][7] Its ability to absorb ultraviolet light and re-emit it in the blue region of the visible spectrum makes it highly effective at masking the natural yellow cast of various materials, thereby increasing their perceived whiteness and brightness.[5] It is widely used in the plastics industry for materials such as PVC, polypropylene, polyethylene, ABS, and EVA.[8] It also finds use in synthetic fibers, coatings, and paints.[7]
Safety Information
While generally considered to have low toxicity, appropriate safety precautions should be taken when handling Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis-. It is important to avoid inhalation of the powder and contact with skin and eyes. A screening assessment by the Government of Canada concluded that it is not harmful to human health or the environment at the considered exposure levels.[9]
Conclusion
Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis- is a commercially significant compound with well-defined chemical and physical properties that make it an excellent fluorescent whitening agent. Its synthesis is achievable through a microwave-assisted condensation reaction. While its primary role is in the materials industry, its robust structure and photophysical characteristics may offer potential for exploration in other areas of chemical and materials science. Further research into its detailed spectroscopic and thermal properties would provide a more complete understanding of this versatile molecule.
References
- 1. Page loading... [guidechem.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. Fluorescent brightener 367 | C24H14N2O2 | CID 78769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5089-22-5 | 1,4-Bis(2-benzoxazolyl)naphthalene [albtechnology.com]
- 5. Page loading... [guidechem.com]
- 6. researchgate.net [researchgate.net]
- 7. echemi.com [echemi.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Fluorescent brightener 367 - information sheet - Canada.ca [canada.ca]
